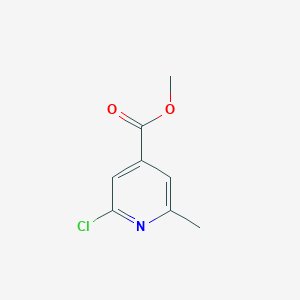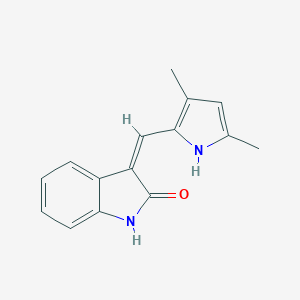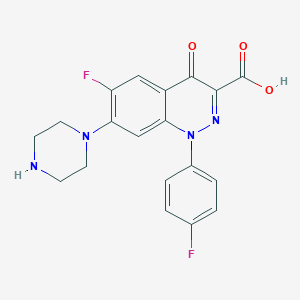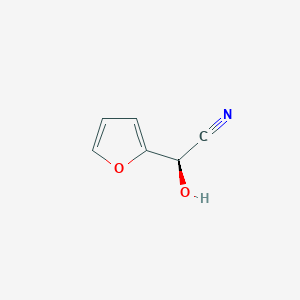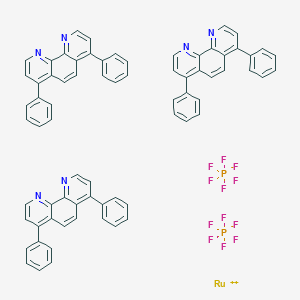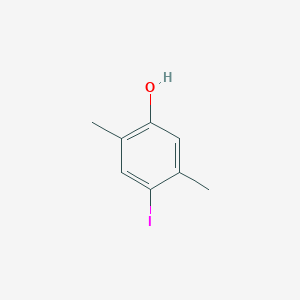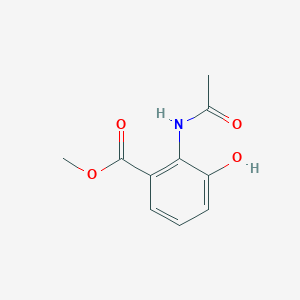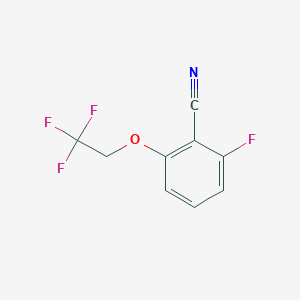
1-Methylphysostigmine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylphysostigmine is a chemical compound that belongs to the class of organophosphate compounds. It is a derivative of physostigmine, which is a natural alkaloid found in the Calabar bean plant. The compound has been of great interest to researchers due to its potential applications in scientific research. In
作用機序
1-Methylphysostigmine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on physiological and biochemical processes. Acetylcholine is involved in a wide range of processes, including muscle contraction, cognitive function, and regulation of the autonomic nervous system.
生化学的および生理学的効果
The increase in acetylcholine levels in the brain resulting from 1-Methylphysostigmine administration can have a range of effects on physiological and biochemical processes. Some of the effects include:
1. Increased cognitive function: Acetylcholine is involved in cognitive processes such as memory, attention, and learning. The increase in acetylcholine levels resulting from 1-Methylphysostigmine administration has been shown to improve cognitive function in animal models.
2. Increased muscle contraction: Acetylcholine is involved in muscle contraction, and the increase in acetylcholine levels resulting from 1-Methylphysostigmine administration can lead to increased muscle contraction.
3. Regulation of the autonomic nervous system: Acetylcholine is involved in the regulation of the autonomic nervous system, which controls involuntary processes such as heart rate and digestion. The increase in acetylcholine levels resulting from 1-Methylphysostigmine administration can lead to increased parasympathetic activity, which can have a range of effects on the body.
実験室実験の利点と制限
1-Methylphysostigmine has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase and has been shown to have a range of effects on physiological and biochemical processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. One limitation is that it can have non-specific effects on other enzymes and receptors, which can complicate the interpretation of results. Another limitation is that it can have toxic effects at high doses, which can limit its use in certain experiments.
将来の方向性
1-Methylphysostigmine has several potential future directions for scientific research. Some of these directions include:
1. Development of new treatments for neurodegenerative diseases: 1-Methylphysostigmine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease. Further research could explore the potential of 1-Methylphysostigmine as a treatment for these diseases.
2. Development of new pain management therapies: 1-Methylphysostigmine has been shown to have analgesic properties and could be further explored as a potential treatment for pain.
3. Investigation of the role of acetylcholine in physiological and biochemical processes: 1-Methylphysostigmine has been used extensively to investigate the role of acetylcholine in various processes. Further research could explore the potential of acetylcholine as a therapeutic target in various diseases and conditions.
Conclusion
In conclusion, 1-Methylphysostigmine is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. It is a potent inhibitor of acetylcholinesterase and has been shown to have a range of effects on physiological and biochemical processes. Its ease of synthesis and purification make it accessible to researchers, and it has several potential future directions for scientific research.
合成法
1-Methylphysostigmine can be synthesized through a multistep process starting with the isolation of physostigmine from the Calabar bean plant. The isolation of physostigmine involves extraction of the plant material with an organic solvent, followed by purification using chromatography techniques. Once purified, physostigmine can be converted to 1-Methylphysostigmine through a reaction with methyl iodide under basic conditions. The resulting product can be further purified using chromatography techniques to yield pure 1-Methylphysostigmine.
科学的研究の応用
1-Methylphysostigmine has been used extensively in scientific research due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on physiological and biochemical processes. Some of the areas where 1-Methylphysostigmine has been applied in scientific research include:
1. Alzheimer's disease research: 1-Methylphysostigmine has been used to investigate the role of acetylcholine in the pathology of Alzheimer's disease, a neurodegenerative disorder that is characterized by a progressive decline in cognitive function.
2. Pain management: 1-Methylphysostigmine has been shown to have analgesic properties and has been used in pain management research.
3. Neuroprotection: 1-Methylphysostigmine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
特性
CAS番号 |
121843-39-8 |
|---|---|
製品名 |
1-Methylphysostigmine |
分子式 |
C16H24N3O2+ |
分子量 |
290.38 g/mol |
IUPAC名 |
[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1 |
InChIキー |
HVEHGQRVGLFZTA-ZBFHGGJFSA-O |
異性体SMILES |
C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
正規SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
同義語 |
1-methyl-PHY 1-methylphysostigmine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



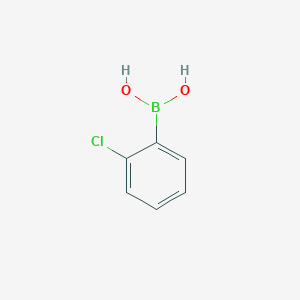
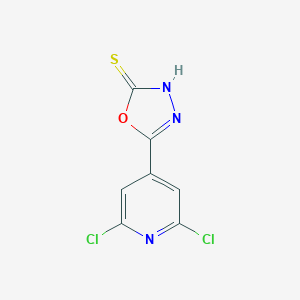
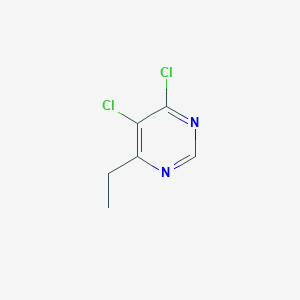
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
